molecular formula C18H12ClN3O3 B4441975 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4441975
M. Wt: 353.8 g/mol
InChI Key: SARQSQZMLDGECT-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a 4-chlorophenyl group at position 5 and a 2-furylmethyl substituent at position 1. These structural motifs influence its electronic properties, solubility, and bioactivity, making it a candidate for comparative analysis with analogs.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h1-9H,10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARQSQZMLDGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base, which is then cyclized with pyrimidine derivatives under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituents (Positions) Physical Properties (Melting Point, Color) Key Spectral Features (NMR/IR)
Target Compound 5-(4-ClPh), 1-(2-furylmethyl) Not reported Aromatic protons: ~6.5–8.5 ppm (expected)
7-(4-ClPh)-4h () 5-(hydroxynaphthoquinone), 7-(4-ClPh) >250°C, green powder ¹H-NMR: Aromatic δ 6.8–8.5 ppm
6a (Hydroxybenzoyl derivative, ) 6-(2-hydroxy-5-methylbenzoyl), 1-methyl Not reported HOMO-LUMO ΔE = 3.93 eV; IR: C=O stretch ~1700 cm⁻¹
2o (Fluorinated analog, ) 1-(2,3,4-trifluorophenyl), 3-methyl Not reported Docking: H-bonds with Arg98/Thr176 (NtPPO)
5-(2-Furyl)-1-(tetrahydrofuranylmethyl) () 5-(2-furyl), 1-(tetrahydrofuranmethyl) Not reported IC₅₀ = 130,000 nM (bromodomain inhibition)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound likely enhances electrophilicity compared to methoxy or hydroxybenzoyl substituents (e.g., 6a). This could reduce HOMO energy, affecting redox activity .
  • Furyl vs.
  • Fluorinated Analogs: Compound 2o (1-(2,3,4-trifluorophenyl)) exhibits strong hydrogen bonding with Arg98 in PPO enzymes, suggesting that halogen substituents enhance target affinity . The target compound’s 4-ClPh group may mimic this behavior but with reduced electronegativity.

Electronic Structure and Reactivity

Frontier molecular orbital (FMO) analysis reveals critical insights:

  • HOMO Localization: In compound 2o (), the HOMO is localized on the pyrido[2,3-d]pyrimidine ring, enhancing electron donation to FAD in PPO enzymes. In contrast, analogs with HOMO on benzene rings (e.g., compound B in ) show weaker binding . The target compound’s HOMO is likely centered on the pyrido core, favoring similar interactions.
  • HOMO-LUMO Gaps: Derivatives like 6a–d () exhibit ΔE values of 3.9–4.1 eV, typical for conjugated heterocycles. The target compound’s chloro and furyl groups may narrow this gap, increasing reactivity .

Bioactivity and Molecular Interactions

  • Herbicidal Activity: Compound 2o () inhibits Nicotiana tabacum PPO via π-π interactions (5.9–6.0 Å) with FAD and hydrogen bonds (2.3–4.3 Å). The target compound’s 4-ClPh group may engage in similar π-stacking, but its lack of fluorine substituents could reduce H-bond strength .
  • Antimicrobial Potential: Thieno[2,3-d]pyrimidine analogs () show moderate activity against P. aeruginosa (MIC < streptomycin). The furylmethyl group in the target compound may enhance membrane penetration compared to bulkier substituents .
  • The target compound’s simpler furylmethyl substituent might improve binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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